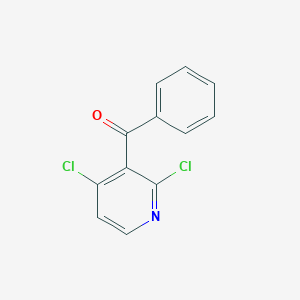
(2,4-Dichloropyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,4-Dichloropyridin-3-yl)(phenyl)methanone is a chlorinated pyridine derivative with a ketone functional group. It is related to various other compounds that have been synthesized and studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, similar structures have been analyzed, such as the bioisostere of an aldose reductase inhibitor and various methanone derivatives with potential antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves the formation of a methanone group attached to different aromatic systems. For instance, a bioisostere of an aldose reductase inhibitor was synthesized, which showed significant in vitro potency . Similarly, organotin(IV) complexes derived from a methanone precursor were prepared and characterized, indicating the versatility of methanone derivatives in forming complexes with metals .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the structural characteristics of such compounds . Additionally, the crystal structure of a chloropyridin methanone derivative was determined, showing intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of methanone derivatives can be inferred from the studies on similar compounds. The organotin(IV) complexes derived from methanone ligands suggest that these compounds can act as tridentate ligands, coordinating through different atoms to the metal center . This indicates the potential of (2,4-Dichloropyridin-3-yl)(phenyl)methanone to participate in complex chemical reactions, possibly forming coordination compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanone derivatives can be diverse, as seen in the spectroscopic properties of (3-amino-substituted-thieno[2,3-b]pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones. These compounds exhibit dual fluorescence and are influenced by solvent polarity and hydrogen-bonding abilities . Such properties are crucial for understanding the behavior of (2,4-Dichloropyridin-3-yl)(phenyl)methanone in different environments.
Scientific Research Applications
Chemical Properties and Interactions
(2,4-Dichloropyridin-3-yl)(phenyl)methanone, as a compound, does not have direct studies focusing on its specific applications in scientific research. However, its structural components and related compounds have been studied extensively. For instance, the structural analogy of phosphonic acids, including their interaction with different chemical groups, has been studied for their bioactive properties and for designing supramolecular or hybrid materials (Sevrain et al., 2017). The study of these analogs provides insights into the potential chemical interactions and applications of (2,4-Dichloropyridin-3-yl)(phenyl)methanone.
Analytical and Biochemical Applications
Compounds similar in structure to (2,4-Dichloropyridin-3-yl)(phenyl)methanone have been used in analytical chemistry and biochemistry. For example, certain phosphonic acids have been utilized in medical imaging and analytical purposes due to their structural properties (Sevrain et al., 2017). Additionally, chromatographic techniques have been employed for the analysis of basic drugs, using materials similar in properties to the components of (2,4-Dichloropyridin-3-yl)(phenyl)methanone, highlighting its potential application in pharmaceutical analysis (Flanagan et al., 2001).
Environmental Applications
In the field of environmental science, derivatives of components structurally similar to (2,4-Dichloropyridin-3-yl)(phenyl)methanone have been used. For instance, enzymatic approaches involving redox mediators have been explored for the treatment of organic pollutants, highlighting the potential of such compounds in environmental remediation (Husain & Husain, 2007). Moreover, methanotrophs, a type of bacteria, have been studied for their ability to use methane as a carbon source, producing valuable compounds and highlighting the potential for biotechnological applications (Strong et al., 2015).
Future Directions
properties
IUPAC Name |
(2,4-dichloropyridin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUPWBBSLEKBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567609 |
Source


|
| Record name | (2,4-Dichloropyridin-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloropyridin-3-yl)(phenyl)methanone | |
CAS RN |
134031-25-7 |
Source


|
| Record name | (2,4-Dichloro-3-pyridinyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134031-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichloropyridin-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

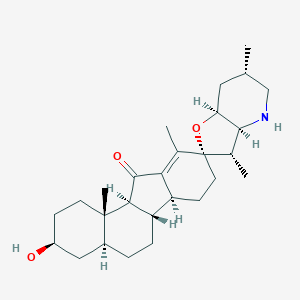
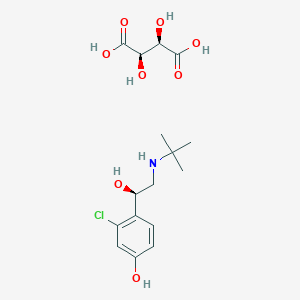
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
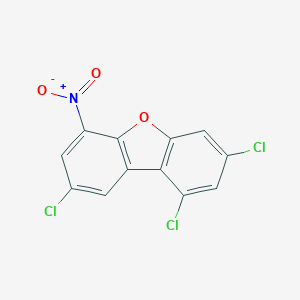
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
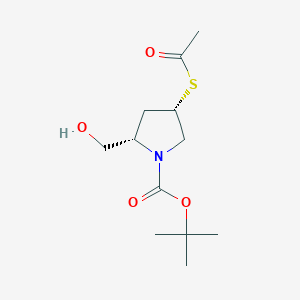
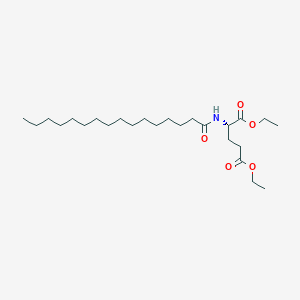
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
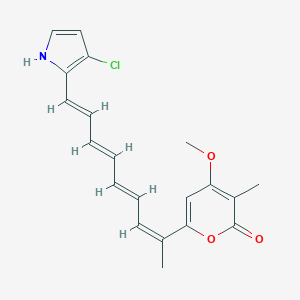

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)